Dilaurin Dilaurin Dilauroyl-rac-glycerol is comprised of a mixture of C12:0 diglyceride racemates with acyl groups attached at either α, α- or α, β-positions. It has been used for the investigation of biological and physicochemical relationships of membrane glycerides. It has also been employed as an industrial surfactant and a building block for synthesis of lipid derivatives.
Dilaurin is comprised of a mixture of C12:0 diglyceride racemates with acyl groups attached at either α, α- or α, β-positions. It has been used for the investigation of biological and physicochemical relationships of membrane glycerides. It has also been employed as an industrial surfactant and a building block for synthesis of lipid derivatives.
Brand Name: Vulcanchem
CAS No.: 27638-00-2
VCID: VC0160275
InChI: InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3
SMILES: CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC
Molecular Formula: C27H52O5
Molecular Weight: 456.7 g/mol

Dilaurin

CAS No.: 27638-00-2

Cat. No.: VC0160275

Molecular Formula: C27H52O5

Molecular Weight: 456.7 g/mol

* For research use only. Not for human or veterinary use.

Dilaurin - 27638-00-2

Specification

Description Dilauroyl-rac-glycerol is comprised of a mixture of C12:0 diglyceride racemates with acyl groups attached at either α, α- or α, β-positions. It has been used for the investigation of biological and physicochemical relationships of membrane glycerides. It has also been employed as an industrial surfactant and a building block for synthesis of lipid derivatives.
Dilaurin is comprised of a mixture of C12:0 diglyceride racemates with acyl groups attached at either α, α- or α, β-positions. It has been used for the investigation of biological and physicochemical relationships of membrane glycerides. It has also been employed as an industrial surfactant and a building block for synthesis of lipid derivatives.
CAS No. 27638-00-2
Molecular Formula C27H52O5
Molecular Weight 456.7 g/mol
IUPAC Name (2-dodecanoyloxy-3-hydroxypropyl) dodecanoate
Standard InChI InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3
Standard InChI Key OQQOAWVKVDAJOI-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC

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